molecular formula C17H19FN4O3 B2836001 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2034528-73-7

3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Katalognummer: B2836001
CAS-Nummer: 2034528-73-7
Molekulargewicht: 346.362
InChI-Schlüssel: RPLJXXBSIVFJTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS Number 2034528-73-7) is a synthetic small molecule with a molecular formula of C 17 H 19 FN 4 O 3 and a molecular weight of 346.36 g/mol . This compound features a piperidine core substituted with a 5-fluoropyrimidin-2-yloxy group at the 3-position and a 1-carboxamide linkage to a 2-methoxyphenyl (o-anisidine) ring. This specific architecture places it within a class of biaryl ether derivatives investigated for their potential in medicinal chemistry and drug discovery research . The incorporation of the 5-fluoropyrimidine moiety is of significant research interest. Fluoropyrimidines are a well-known class of antimetabolites, with 5-Fluorouracil (5-FU) being a cornerstone in the treatment of various solid tumors . The presence of this scaffold suggests potential for applications in oncology research, particularly in studying pathways related to thymidylate synthase inhibition and the disruption of nucleic acid synthesis . Furthermore, structurally related piperidine-1-carboxamide compounds have been described in patent literature as having therapeutic potential for a range of disorders, including neurological conditions, inflammatory diseases, and pain . As such, this compound serves as a valuable chemical tool or a building block for researchers exploring new biologically active molecules in these fields. This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-15-7-3-2-6-14(15)21-17(23)22-8-4-5-13(11-22)25-16-19-9-12(18)10-20-16/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLJXXBSIVFJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Etherification Reaction: The 5-fluoropyrimidine intermediate is then subjected to an etherification reaction with a piperidine derivative. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the ether bond.

    Carboxamide Formation: The final step involves the introduction of the methoxyphenyl group through a carboxamide linkage. This can be achieved by reacting the intermediate with 2-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired transformation

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases or conditions. It may serve as a lead compound for the development of new drugs.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with specific enzymes, receptors, or cellular pathways.

    Chemical Biology: The compound can be used as a tool to study biological processes at the molecular level, including signal transduction and gene expression.

    Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products.

Wirkmechanismus

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-carboxamide derivatives. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Target/Activity
3-((5-Fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide (Target) 5-Fluoropyrimidin-2-yloxy, 2-methoxyphenyl ~322.36 (estimated) Undisclosed (likely enzyme inhibition)
3-[(5-Fluoropyrimidin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (BK66808) 5-Fluoropyrimidin-2-yloxy, thiophen-2-yl 322.36 Undisclosed (structural analog)
N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide Trifluoromethylpyridinyloxy, pyridazine, benzylidene linker 524.47 FAAH inhibitor
PF3845 Trifluoromethylpyridinyloxy, pyridin-3-yl 471.43 FAAH inhibitor
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl-oxadiazole, 2-methylphenyl ~395.42 (estimated) Mycobacterium tuberculosis inhibitor

Key Observations :

  • Fluorine and Heterocyclic Moieties : The 5-fluoropyrimidin-2-yloxy group in the target compound and BK66808 enhances electronegativity and may improve target binding via halogen bonding. In contrast, trifluoromethyl groups in FAAH inhibitors (e.g., ) increase lipophilicity and metabolic stability .
  • Aromatic Substituents : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas thiophene (BK66808) introduces sulfur-based polarity. The 2-methylphenyl group in the antituberculosis analog () may optimize hydrophobic interactions with bacterial enzyme pockets .
Pharmacological and Binding Data
  • Antimicrobial Activity : The oxadiazole-containing analog () demonstrated higher binding affinity to Mycobacterium tuberculosis targets compared to first-line drugs, with an IC₅₀ of 1.2 µM .
  • FAAH Inhibition: The trifluoromethylpyridinyloxy-containing compound () showed nanomolar potency (IC₅₀ = 8 nM) due to strong interactions with FAAH’s catalytic triad . PF3845 () shares similar efficacy but differs in substituent placement, reducing off-target effects .
  • Metabolic Stability : Fluorine and trifluoromethyl groups in these compounds generally improve metabolic stability by resisting cytochrome P450-mediated oxidation .

Research Findings and Implications

  • Target Selectivity : The target compound’s 2-methoxyphenyl group may reduce off-target interactions compared to BK66808’s thiophene, which could engage promiscuously with sulfur-binding proteins .
  • Limitations : Lack of solubility data for the target compound necessitates further optimization, possibly via prodrug strategies or hydrophilic substituents.

Biologische Aktivität

3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease states influenced by kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H19FN4O2\text{C}_{16}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

This structure features a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group, which contribute to its biological activity.

The biological activity of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide is primarily attributed to its role as an inhibitor of specific kinases involved in cancer progression. Studies have demonstrated that compounds with similar structures can inhibit anaplastic lymphoma kinase (ALK), which is crucial in various malignancies.

Key Findings:

  • Inhibition of ALK : The compound has shown promising results in inhibiting ALK with an IC50 value in the low micromolar range, indicating significant potency against this target .
  • Selectivity : It exhibits selectivity over related kinases, which is beneficial for minimizing off-target effects and enhancing therapeutic efficacy .

Table 1: Biological Activity Overview

Activity TypeTargetIC50 (µM)Reference
ALK InhibitionAnaplastic Lymphoma0.174
CytotoxicityHCT116 Cell Line1.9
CytotoxicityMCF-7 Cell Line2.3

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on ALK Inhibition :
    • A study highlighted the structural optimization of piperidine carboxamides leading to potent ALK inhibitors. The compound demonstrated significant inhibitory activity with a favorable selectivity profile against IGF1R, suggesting potential for targeted cancer therapy .
  • Anticancer Activity :
    • In vitro assays indicated that related compounds exhibited cytotoxic effects on various cancer cell lines, including HCT116 (colorectal cancer) and MCF-7 (breast cancer). The observed IC50 values suggest that these compounds could serve as lead candidates for further development in anticancer therapies .
  • Mechanistic Insights :
    • X-ray crystallography studies provided insights into the binding mode of these compounds within the kinase domain, revealing conformational adaptations that enhance binding affinity and specificity .

Q & A

Basic Question: What are the key challenges in synthesizing 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide, and how can they be methodologically addressed?

Answer:
Synthesis involves multi-step reactions, including nucleophilic substitution (e.g., fluoropyrimidine coupling to piperidine), carboxamide formation, and protecting group strategies. Key challenges include:

  • Low yields in fluoropyrimidine coupling : Optimize reaction time and temperature (e.g., 60–80°C in DMF) .
  • Purification of intermediates : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity intermediates .
  • Byproduct formation : Monitor reactions via TLC or LC-MS to identify side products early .

Basic Question: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy : Confirm regiochemistry of the fluoropyrimidine and piperidine moieties (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.0 ppm; ¹⁹F-NMR for fluoropyrimidine at δ -110 to -120 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₈F₂N₄O₃: 381.1372) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, if crystalline derivatives are obtainable .

Basic Question: What are the critical physicochemical properties influencing its bioavailability, and how are they measured?

Answer:

  • Lipophilicity (LogP) : Determine via shake-flask method (octanol/water partition). Expected LogP ~2.5–3.5 due to fluoropyrimidine and methoxyphenyl groups .
  • Solubility : Use kinetic solubility assays (e.g., PBS buffer at pH 7.4 with sonication) .
  • Stability : Conduct forced degradation studies under acidic/basic/oxidative conditions (e.g., 0.1N HCl/NaOH, H₂O₂) and analyze via LC-MS .

Advanced Question: How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Answer:

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol during piperidine ring formation .
  • Flow chemistry : Use continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., controlled residence time for fluorination steps) .
  • Design of Experiments (DoE) : Apply statistical modeling to optimize variables (temperature, solvent ratio, catalyst loading) .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

  • Fragment-based design : Replace the methoxyphenyl group with bioisosteres (e.g., thiophene or pyridine) to modulate binding affinity .
  • Enzyme inhibition assays : Test against kinase panels (e.g., TRK, EGFR) using ADP-Glo™ assays to quantify IC₅₀ values .
  • Computational docking : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with fluoropyrimidine’s 2-oxygen) .

Advanced Question: How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

Answer:

  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to predict metabolic clearance .
  • Plasma protein binding : Assess via equilibrium dialysis (e.g., >90% binding may limit free drug availability) .
  • Pharmacokinetic modeling : Integrate in vitro data (Caco-2 permeability, hepatic extraction ratio) into PBPK models .

Advanced Question: What analytical methods resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzyme assays .
  • Batch-effect normalization : Use internal controls (e.g., reference inhibitors) to standardize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between LogD and IC₅₀) .

Advanced Question: How can stability challenges in formulation development be addressed?

Answer:

  • Solid dispersion techniques : Use polymers (e.g., HPMCAS) to enhance aqueous solubility and prevent crystallization .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage (characterize via DSC for Tg) .
  • Forced degradation studies : Identify degradation pathways (e.g., hydrolysis of the carboxamide bond) and stabilize with pH modifiers .

Advanced Question: What computational tools predict off-target effects or toxicity?

Answer:

  • Pharmacophore screening : Use Schrödinger’s Phase or MOE to assess overlap with known toxicophores (e.g., reactive metabolites) .
  • Proteome-wide docking : Employ AutoDock Vina or Glide to predict off-target binding .
  • ToxCast/Tox21 data mining : Cross-reference with EPA databases for hepatotoxicity or cardiotoxicity alerts .

Advanced Question: How are contradictions in metabolic pathway data resolved experimentally?

Answer:

  • Isotopic labeling : Use ¹⁴C-labeled compound to track metabolite formation in hepatocytes .
  • CYP inhibition assays : Identify dominant CYP isoforms (e.g., CYP3A4/5) using isoform-specific inhibitors .
  • Reactive metabolite trapping : Incubate with glutathione or KCN to detect electrophilic intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.